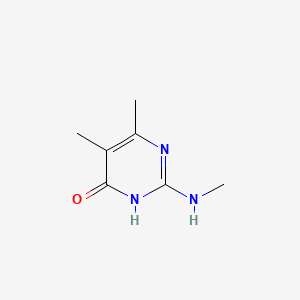

4(1H)-Pyrimidinone, 5,6-dimethyl-2-(methylamino)-

Overview

Description

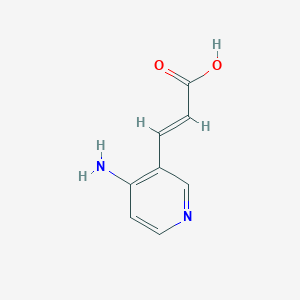

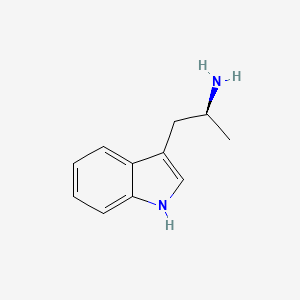

The compound is a derivative of pyrimidinone, which is a type of heterocyclic compound . Pyrimidinones are often used in the synthesis of pharmaceuticals and other bioactive molecules .

Molecular Structure Analysis

The molecular structure of a pyrimidinone derivative would include a pyrimidinone ring, which is a six-membered ring with two nitrogen atoms and a carbonyl group . The “5,6-dimethyl-2-(methylamino)-” part suggests that there are methyl groups attached to the 5th and 6th carbon atoms, and a methylamino group attached to the 2nd carbon atom .Chemical Reactions Analysis

Pyrimidinones can undergo various chemical reactions. For example, they can participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, its solubility, melting point, and boiling point could vary .Scientific Research Applications

Environmental Fate and Ecotoxicity

This compound has been studied for its environmental fate and ecotoxicity . It has been found to be moderately persistent in the environment, with a medium potential for particle-bound transport . In terms of ecotoxicity, it has low acute toxicity for fish, daphnia, and earthworms .

Human Health Implications

The compound has been evaluated for its implications on human health . While significant data are missing, the available information suggests a low alert level for human health .

Role in Pesticide Properties

5,6-dimethyl-2-(methylamino)pyrimidin-4-ol is known to have pesticide properties . It is a chemical transformation product and is used in soil, surface water, sediment, and groundwater .

Synthesis Methods

The compound has been studied for its synthesis methods . It has been synthesized through multicomponent reactions involving 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, arylamines, and aldehydes .

Reactivity of Substituents

The reactivity of the substituents linked to the ring carbon and nitrogen atoms of this compound has been explored . This study provides insights into the chemical behavior of the compound .

Biological Applications

The compound has been studied for its biological applications . It has been applied on a large scale in the medical and pharmaceutical fields .

Role in the Preparation of Endothelin Receptor Antagonists

5,6-dimethyl-2-(methylamino)pyrimidin-4-ol is a key intermediate in the preparation of ambrisentan and darusentan . These are highly selective endothelin receptor antagonists used to treat pulmonary hypertension .

Role in the Synthesis of Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines

The compound has been used in the synthesis of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These are types of bicyclic [6 + 6] systems .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4,5-dimethyl-2-(methylamino)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-4-5(2)9-7(8-3)10-6(4)11/h1-3H3,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOLNWVBRSCJOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)NC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60228829 | |

| Record name | 4(1H)-Pyrimidinone, 5,6-dimethyl-2-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4(1H)-Pyrimidinone, 5,6-dimethyl-2-(methylamino)- | |

CAS RN |

78195-30-9 | |

| Record name | 4(1H)-Pyrimidinone, 5,6-dimethyl-2-(methylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078195309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Pyrimidinone, 5,6-dimethyl-2-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-methylbutan-2-yl)phenyl]acetamide](/img/structure/B3344496.png)

![tert-Butyl [(3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]carbamate](/img/structure/B3344554.png)

![4,4'-[Methylenebis(methylimino)]bis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one]](/img/structure/B3344589.png)